molecular formula C9H12ClNO2 B1301572 Methyl 4-(aminomethyl)benzoate hydrochloride CAS No. 6232-11-7

Methyl 4-(aminomethyl)benzoate hydrochloride

Cat. No.: B1301572
CAS No.: 6232-11-7
M. Wt: 201.65 g/mol
InChI Key: GIZCKBSSWNIUMZ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)benzoate hydrochloride is an amino acid ester hydrochlorideThis compound is often used in the preparation of novel inhibitors for hepatitis C virus helicase .

Biochemical Analysis

Biochemical Properties

Methyl 4-(aminomethyl)benzoate hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the compound’s conversion into its active form. Additionally, it may interact with proteins involved in the cellular uptake and transport of amino acid derivatives .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and immune responses. The compound can modulate gene expression, leading to changes in the production of proteins that regulate cellular metabolism. These effects are essential for understanding its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, depending on the context of its use. For instance, its role in inhibiting HCV helicase involves binding to the enzyme’s active site, preventing the unwinding of viral RNA. This inhibition disrupts the replication cycle of the virus, showcasing the compound’s potential as an antiviral agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation, affecting its efficacy. Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. Higher doses can lead to toxicity, manifesting as respiratory irritation and skin irritation. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as esterases and amidases, which facilitate its conversion into active metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects, making it essential to study these transport mechanisms .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function, providing insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(aminomethyl)benzoate hydrochloride can be synthesized by esterifying 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid . The reaction typically involves dissolving 4-aminomethylbenzoic acid in methanol and adding hydrochloric acid to catalyze the esterification process. The reaction mixture is then stirred at a controlled temperature until the esterification is complete.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where 4-aminomethylbenzoic acid and methanol are combined with hydrochloric acid under controlled conditions. The reaction is monitored to ensure complete conversion to the desired ester hydrochloride.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are typically formed.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(aminomethyl)benzoate hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 4-aminobenzoate
  • Methyl 4-(hydroxymethyl)benzoate

Uniqueness

Methyl 4-(aminomethyl)benzoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its ability to form stable ester hydrochloride makes it particularly useful in synthetic and medicinal chemistry .

Properties

IUPAC Name

methyl 4-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZCKBSSWNIUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977872
Record name Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-11-7
Record name Methyl 4-(aminomethyl)benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(aminomethyl)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3.3 cm3 of thionyl chloride are added over 10 minutes to 30 cm3 of methanol cooled to a temperature in the region of -30° C. Stirring is maintained for 30 minutes at a temperature in the region of -23° C. and then 4.7 g of 4-aminomethylbenzoic acid are added. The mixture is left to return to a temperature in the region of 20° C. over 1 hour. The mixture is treated with 15 cm3 of methanol and stirring is maintained for 15 hours at a temperature in the region of 20° C. The solid is separated by filtration, rinsed with a total of 90 cm3 of methanol and then with a total of 150 cm3 of diethyl ether. The solid is dried under reduced pressure (13.5 Pa) at a temperature in the region of 20° C. 3.2 g of methyl 4-aminomethylbenzoate hydrochloride are thus obtained in the form of a white solid melting at a temperature in the region of 270° C.
Quantity
3.3 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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Quantity
4.7 g
Type
reactant
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Quantity
15 mL
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Aminomethylbenzoic acid (2.0 g, 13 mmol) was dissolved in MeOH (5.0 mL), thionylchloride (2.9 mL, 3 equiv.) was slowly added thereto at 0° C. and fluxed for 24 hrs. The mixture thus obtained was distilled under a reduced pressure to remove the solvent and thionyl chloride, and dried under vacuum to obtain the title compound (2.7 g, 99%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

Hydrogen chloride gas was blown into methanol (250 ml) on ice with stirring to prepare a methanol solution of hydrogen chloride (44.4 g). To the solution, 4-aminomethylbenzoic acid (25.70 g) was added at room temperature and the mixture was heated under reflux with stirring for 28 hours to obtain an almost homogeneous solution. The solvent was evaporated under reduced pressure from the solution to obtain methyl 4-aminomethylbenzoate hydrochloride (33.11 g) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
Quantity
44.4 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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